molecular formula C16H20N2O2 B2943109 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 1203088-72-5

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide

Cat. No.: B2943109
CAS No.: 1203088-72-5
M. Wt: 272.348
InChI Key: JULSOAVPJUBRPY-UHFFFAOYSA-N
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Description

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound, belonging to the indole family. This compound features a complex polycyclic structure that is indicative of its potential in medicinal and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide typically involves several steps, beginning with the formation of the indole ring structure. Here’s a simplified approach:

  • Step 1: Cyclization reaction to form the cyclopenta[b]indole core.

  • Step 2: Introduction of the 2-methoxyethyl side chain through a substitution reaction.

  • Step 3: Acetamide formation via acetylation of the indole nitrogen.

Industrial Production Methods:

In an industrial setting, the production scales up using optimized catalysts and reaction conditions to ensure high yields and purity. Industrial production methods often involve flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide can undergo oxidation reactions, particularly at the indole ring, leading to various oxidized derivatives.

  • Reduction: The compound can be reduced, often using hydride donors, to modify the functional groups.

  • Substitution: Substitution reactions, particularly on the methoxyethyl group, can yield diverse analogs with potentially different biological activities.

Common Reagents and Conditions:

  • Oxidation: Chromium-based reagents (e.g., PCC) or milder oxidants like DMSO.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

  • Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the indole ring, such as N-oxides.

  • Reduction Products: Amine derivatives from reduction of the acetamide group.

  • Substitution Products: Variants with different side chains replacing the methoxyethyl group.

Scientific Research Applications

2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide has several applications in scientific research:

  • Chemistry: Used as a building block for more complex molecular structures.

  • Biology: Investigated for its potential as an inhibitor or modulator of various biological pathways.

  • Medicine: Explored for its therapeutic potential, especially in fields like oncology and neurology.

  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

Mechanism:

The precise mechanism of 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide depends on its application. For example, if used as a biological inhibitor, it might bind to specific enzymes or receptors, altering their function.

Molecular Targets and Pathways:

  • Biological Pathways: May interact with enzymes involved in key metabolic or signaling pathways.

  • Cellular Targets: Could target specific receptors or transporters on cell membranes.

Comparison with Similar Compounds

  • 2,3-dihydroindolyl compounds

  • Methoxyethyl derivatives of indoles

  • Acetamide-based bioactive molecules

While similar in structure, these compounds might exhibit different properties and activities due to subtle variations in their chemical composition.

Properties

IUPAC Name

2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-20-10-9-17-16(19)11-18-14-7-3-2-5-12(14)13-6-4-8-15(13)18/h2-3,5,7H,4,6,8-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULSOAVPJUBRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C2=C(CCC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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